3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide
Description
3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Properties
Molecular Formula |
C9H10N4S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-amino-N-(2,1,3-benzothiadiazol-4-yl)propanethioamide |
InChI |
InChI=1S/C9H10N4S2/c10-5-4-8(14)11-6-2-1-3-7-9(6)13-15-12-7/h1-3H,4-5,10H2,(H,11,14) |
InChI Key |
AOBWVCIRJKFJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=S)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide typically involves the reaction of benzo[c][1,2,5]thiadiazol-4-ylamine with 3-aminopropanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as p-toluenesulfonic acid (PTSA). The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the pure compound. Additionally, safety measures and environmental regulations are strictly followed to ensure the safe handling of chemicals and waste management.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines. The reaction conditions depend on the specific nucleophile and solvent used.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiadiazoles.
Scientific Research Applications
3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe in biological studies to understand cellular processes.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Its potential as an inhibitor of certain enzymes or receptors is of interest.
Industry: The compound's properties make it useful in the development of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with essential cellular processes. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: The compound may target bacterial cell walls or essential enzymes, leading to cell lysis or inhibition of growth.
Anticancer: It may interact with specific receptors or enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
2-Aminobenzenethiol derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
